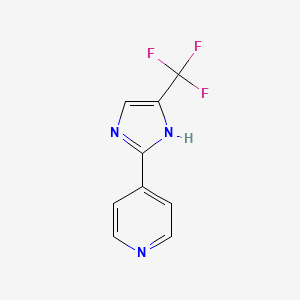

4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)7-5-14-8(15-7)6-1-3-13-4-2-6/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQVCTWCKFGEPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346373 | |

| Record name | 4-[5-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33468-83-6 | |

| Record name | 4-[5-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

stability of 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine under experimental conditions

An In-Depth Technical Guide to the Experimental Stability of 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, molecules incorporating pyridine and imidazole scaffolds are of particular interest due to their versatile binding capabilities and metabolic profiles. This compound is a key building block, valued for its unique electronic properties conferred by the electron-withdrawing trifluoromethyl group and the dual hydrogen bond donor/acceptor nature of the imidazole ring.[1][2] Its utility in the synthesis of active pharmaceutical ingredients (APIs) necessitates a thorough understanding of its chemical stability.

This technical guide provides a comprehensive framework for assessing the stability of this compound under various experimental conditions. As Senior Application Scientists, our goal is not merely to present protocols, but to instill a deep understanding of the underlying chemical principles that govern the molecule's behavior. This document is designed for researchers, medicinal chemists, and formulation scientists, offering both theoretical insights and actionable, field-proven methodologies to ensure the integrity of this compound throughout the research and development lifecycle. We will explore anticipated degradation pathways, detail robust experimental designs for forced degradation studies, and outline the analytical techniques required to develop a validated, stability-indicating method.

Physicochemical and Structural Profile

A molecule's stability is intrinsically linked to its structure and physicochemical properties. The subject compound, this compound, is a conjugate system featuring two nitrogen-containing heterocycles.

-

Pyridine Ring: The pyridine ring is an electron-deficient system. The presence of the strongly electron-withdrawing trifluoromethyl group on the adjacent imidazole ring further decreases the electron density of the pyridine moiety, making it particularly susceptible to nucleophilic attack.[3]

-

Imidazole Ring: The imidazole moiety is known to be susceptible to oxidation and photodegradation under certain conditions.[4] Its amphoteric nature allows it to act as both a weak acid and a weak base.

-

Trifluoromethyl Group: The CF₃ group is highly electronegative and chemically robust. Its primary influence is electronic, significantly impacting the reactivity of the heterocyclic rings.[3]

A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 33468-83-6 | [2] |

| Molecular Formula | C₉H₆F₃N₃ | [2] |

| Molecular Weight | 213.16 g/mol | [2] |

| Appearance | White to off-white solid/crystals (typical) | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

The recommended storage conditions strongly suggest a sensitivity to moisture and/or thermal degradation, making a formal stability assessment crucial.

Anticipated Degradation Pathways

Based on the chemical functionalities present in this compound, we can anticipate several potential degradation pathways under stress conditions. Forced degradation studies are designed to intentionally trigger these pathways to identify potential degradants.[5]

-

Hydrolysis: While the core heterocyclic rings are generally stable to hydrolysis, extreme pH conditions (acidic or basic) coupled with elevated temperatures could potentially lead to ring-opening of the imidazole moiety.

-

Oxidation: The imidazole ring is a known target for oxidative degradation.[4] Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of N-oxides on the pyridine nitrogen or oxidative cleavage of the imidazole ring.

-

Photodegradation: Aromatic and heterocyclic systems can be sensitive to light, particularly UV radiation. Photolytic degradation may proceed via radical mechanisms, leading to complex mixtures of degradants.[4] The imidazole moiety is often implicated in photosensitivity.[4]

The following diagram illustrates these potential degradation routes.

Caption: Anticipated Degradation Pathways for the Target Molecule.

A Strategic Framework for Stability Assessment

A robust stability study is a systematic process. The primary objective is to develop a stability-indicating analytical method—a validated quantitative method that can accurately measure the decrease in the parent compound's concentration and the simultaneous increase in the concentration of degradation products.[6] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high sensitivity and resolving power.[7]

The overall workflow is depicted below.

Caption: Workflow for a Comprehensive Stability Assessment Study.

Experimental Protocols

The following protocols provide a self-validating system for assessing the stability of this compound. The causality behind each step is explained to ensure scientific rigor.

Protocol: Forced Degradation Studies

Objective: To generate potential degradation products and assess the molecule's lability under various stress conditions.[8] The goal is to achieve 5-20% degradation of the active ingredient, as this provides sufficient quantities of degradants for detection without being overly destructive.[5]

Initial Preparation:

-

Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. This solvent choice balances the polarity to ensure solubility while being compatible with reverse-phase HPLC.

-

For each condition below, transfer aliquots of the stock solution into clear and amber glass vials to assess both degradation and potential interactions with the container.

Stress Conditions:

| Condition | Reagent/Parameters | Rationale & Causality |

| Acid Hydrolysis | Mix stock solution 1:1 with 0.1 M HCl. Incubate at 60°C. Sample at 0, 2, 4, 8, 24 hours. Neutralize samples with 0.1 M NaOH before analysis. | Simulates acidic environments (e.g., gastric fluid). Elevated temperature accelerates the reaction to generate data within a practical timeframe.[5] Neutralization is critical to halt the degradation process at the specific time point, ensuring accurate kinetic analysis. |

| Base Hydrolysis | Mix stock solution 1:1 with 0.1 M NaOH. Incubate at 60°C. Sample at 0, 2, 4, 8, 24 hours. Neutralize samples with 0.1 M HCl before analysis. | Simulates alkaline environments. The imidazole and pyridine moieties may exhibit different sensitivities to base versus acid.[4] As with acid hydrolysis, neutralization is a mandatory step to quench the reaction. |

| Oxidation | Mix stock solution 1:1 with 3% H₂O₂. Store at room temperature, protected from light. Sample at 0, 2, 4, 8, 24 hours. | Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress.[8] The reaction is often rapid at room temperature. Protecting from light prevents confounding photodegradation. |

| Thermal | Store vials of the stock solution in an oven at 70°C. Sample at 0, 1, 3, 5, 7 days. | Assesses the intrinsic thermal stability of the molecule in solution. The temperature is more severe than standard accelerated stability conditions (ICH Q1A) to induce degradation efficiently.[8] |

| Photolytic | Expose vials of the stock solution to a photostability chamber with a light source conforming to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter). Place a control sample wrapped in aluminum foil alongside. Sample after the exposure period. | Evaluates the molecule's sensitivity to light, a critical parameter for handling and packaging.[8] The wrapped control sample is essential to differentiate between photolytic and thermal degradation occurring simultaneously in the chamber. |

Protocol: Stability-Indicating HPLC-UV Method Development

Objective: To develop a chromatographic method that can separate the parent compound from all degradation products generated during the forced degradation studies.

Instrumentation & Initial Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm). A C18 column is a versatile starting point for separating small molecules of intermediate polarity.

-

Mobile Phase A: 0.1% Formic Acid in Water. (Provides acidic pH to ensure sharp peaks for basic compounds like pyridine).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. A broad gradient is used initially to elute all components.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: DAD, scan from 200-400 nm. Monitor at 254 nm and the absorbance maximum (λₘₐₓ) of the parent compound.

-

Injection Volume: 10 µL.

Method Optimization & Validation:

-

Specificity: Inject a solution of the undegraded parent compound. Then, inject samples from each forced degradation study. The method is considered "stability-indicating" if the parent peak is resolved from all degradant peaks (Resolution > 1.5).

-

Gradient Optimization: Adjust the gradient slope and duration to improve the resolution between the parent and any closely eluting impurities.

-

Peak Purity Analysis: Use the DAD to perform peak purity analysis on the parent peak in the chromatograms of stressed samples. The peak should be spectrally pure, confirming no co-elution.

-

Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for linearity, accuracy, precision, and robustness.

Data Interpretation and Reporting

Summary of Forced Degradation Results

The results from the HPLC analysis of stressed samples should be tabulated. This allows for a direct comparison of the compound's lability under different conditions.

| Stress Condition | Duration | % Parent Remaining | No. of Degradants | Major Degradant (RT, min) | Observations |

| 0.1 M HCl, 60°C | 24h | Data | Data | Data | e.g., Significant degradation observed. |

| 0.1 M NaOH, 60°C | 24h | Data | Data | Data | e.g., More stable than in acidic conditions. |

| 3% H₂O₂, RT | 24h | Data | Data | Data | e.g., Rapid degradation to one major product. |

| 70°C, Solution | 7 days | Data | Data | Data | e.g., Minor degradation observed. |

| Photolytic (ICH Q1B) | End | Data | Data | Data | e.g., Stable (compare to dark control). |

Characterization of Degradants

For any significant degradation products (typically >0.5%), structural elucidation is necessary.

-

LC-MS Analysis: Analyze the stressed samples using an LC-MS system. The mass-to-charge ratio (m/z) of the degradant peaks provides the molecular weight.

-

Fragmentation Analysis (MS/MS): Perform MS/MS on the major degradant peaks. The fragmentation pattern provides crucial clues to the structure of the degradation product, helping to confirm the proposed degradation pathways.

Conclusion

This guide provides a scientifically grounded and comprehensive strategy for evaluating the stability of this compound. By systematically applying forced degradation methodologies and developing a robust, stability-indicating HPLC method, researchers can gain a thorough understanding of the molecule's intrinsic liabilities. This knowledge is not merely academic; it is a critical prerequisite for making informed decisions in medicinal chemistry campaigns, designing stable formulations, and defining appropriate storage and handling procedures. Adherence to these principles of causality and self-validation ensures the generation of trustworthy and reliable data, upholding the highest standards of scientific integrity in the journey of drug development.

References

-

Royal Society of Chemistry. (2018). Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

-

Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

-

LCGC International. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

-

Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

Shimizu, M., & Hiyama, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. 33468-83-6|this compound|BLD Pharm [bldpharm.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajrconline.org [ajrconline.org]

- 7. sepscience.com [sepscience.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

Methodological & Application

Synthesis of 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine Derivatives: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Trifluoromethylated Imidazolylpyridines

The incorporation of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This powerful electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine scaffold, in particular, represents a privileged structure in drug discovery, appearing in a variety of pharmacologically active agents. This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and critical insights for the successful laboratory-scale synthesis of these valuable compounds.

Strategic Approaches to the Imidazole Core Construction

The synthesis of 2,4-disubstituted imidazoles, such as the target scaffold, can be approached through several established methodologies. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Two primary and highly effective strategies for constructing the 4-(trifluoromethyl)-2-(pyridin-4-yl)imidazole core are the cyclocondensation of an α-haloketone with an amidine and the Van Leusen imidazole synthesis.

Cyclocondensation of Isonicotinamidine with 3-Bromo-1,1,1-trifluoroacetone

This is a direct and efficient method for the construction of the desired imidazole ring. The reaction proceeds via a nucleophilic attack of the amidine nitrogen onto the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazole ring.

Key Mechanistic Considerations: The reaction is typically carried out in a polar solvent to facilitate the dissolution of the starting materials and intermediates. The choice of base is crucial to neutralize the hydrobromic acid formed during the reaction and to promote the final aromatization step. Weaker, non-nucleophilic bases are generally preferred to avoid side reactions with the electrophilic ketone.

Van Leusen Imidazole Synthesis

The Van Leusen reaction is a versatile three-component reaction that can be adapted for the synthesis of a wide range of substituted imidazoles.[1][2] In the context of our target molecule, this would involve the reaction of a pyridine-4-carboxaldehyde, an amine (to form an aldimine in situ), and tosylmethyl isocyanide (TosMIC). While powerful, this method is generally more suited for the synthesis of 1,5-disubstituted or 1,4,5-trisubstituted imidazoles and may require more extensive optimization for the specific 2,4-disubstitution pattern with a trifluoromethyl group.[1]

Detailed Synthesis Protocol: this compound

This section provides a detailed, step-by-step protocol for the synthesis of the title compound via the cyclocondensation route.

Workflow Diagram

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of Isonicotinamidine Hydrochloride (Starting Material)

-

Rationale: Isonicotinamidine is the key building block providing the pyridine moiety and the C2-N1-C5 backbone of the imidazole ring. It is typically prepared from the corresponding nitrile via the Pinner reaction followed by ammonolysis.

-

Protocol:

-

Pinner Reaction: To a solution of pyridine-4-carbonitrile (1.0 eq) in anhydrous ethanol, add a solution of hydrogen chloride in ethanol (1.2 eq). Stir the mixture at room temperature for 24 hours. The corresponding imidate hydrochloride will precipitate. Collect the solid by filtration and wash with cold ethanol.

-

Ammonolysis: Suspend the crude imidate hydrochloride in a solution of ammonia in ethanol (7N). Stir the mixture at room temperature for 48 hours. The reaction progress can be monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield isonicotinamidine hydrochloride, which can be used in the next step without further purification.

-

Part 2: Cyclocondensation to form this compound

-

Rationale: This is the key ring-forming step. The choice of a mild base like sodium bicarbonate is critical to neutralize the HBr formed during the reaction without promoting unwanted side reactions. A polar aprotic solvent like DMF is used to ensure the solubility of the reactants.

-

Materials:

-

Isonicotinamidine hydrochloride (1.0 eq)

-

3-Bromo-1,1,1-trifluoroacetone (1.1 eq)

-

Sodium bicarbonate (2.5 eq)

-

N,N-Dimethylformamide (DMF)

-

-

Protocol:

-

To a solution of isonicotinamidine hydrochloride in DMF, add sodium bicarbonate.

-

Add 3-bromo-1,1,1-trifluoroacetone dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Part 3: Purification and Characterization

-

Rationale: The crude product will likely contain unreacted starting materials and side products. Column chromatography is a standard and effective method for isolating the desired product. Due to the presence of the pyridine and imidazole nitrogens, the compound is polar, which necessitates a polar eluent system.

-

Purification Protocol:

-

Purify the crude product by flash column chromatography on silica gel.

-

A gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., up to 5% methanol in dichloromethane), is often effective.

-

Collect the fractions containing the pure product (monitored by TLC) and concentrate under reduced pressure to yield this compound as a solid.

-

-

Characterization Data (Expected):

-

¹H NMR: Expect signals for the pyridine protons (two doublets, integrating to 2H each) and the imidazole N-H and C-H protons. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group.

-

¹³C NMR: Expect signals for all carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet corresponding to the CF₃ group is expected. This is a key diagnostic signal for successful trifluoromethylation.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₉H₆F₃N₃ should be observed.

-

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Isonicotinamidine Hydrochloride | C₆H₈ClN₃ | 157.60 | Solid |

| 3-Bromo-1,1,1-trifluoroacetone | C₃H₂BrF₃O | 190.95 | Liquid |

| This compound | C₉H₆F₃N₃ | 227.16 | Solid |

Troubleshooting and Expert Insights

-

Low Yields in Cyclocondensation:

-

Incomplete reaction: Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or temperature slightly.

-

Side reactions: The use of a stronger base can lead to decomposition or side reactions of the trifluoromethyl ketone. Stick to mild bases like NaHCO₃ or K₂CO₃.

-

Purification losses: The product is polar and may adhere strongly to the silica gel. Using a more polar solvent system or switching to a different stationary phase (e.g., alumina) might be beneficial.

-

-

Purification Challenges:

-

Streaking on TLC/Column: The basic nature of the pyridine and imidazole nitrogens can cause streaking on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the peak shape.

-

Product insolubility: If the product is poorly soluble in the extraction solvent, try a more polar solvent like a mixture of dichloromethane and isopropanol.

-

Conclusion

The synthesis of this compound derivatives is an achievable goal for researchers with a solid understanding of heterocyclic chemistry. The cyclocondensation of isonicotinamidine with 3-bromo-1,1,1-trifluoroacetone provides a reliable and direct route to this important scaffold. Careful control of reaction conditions, particularly the choice of base and solvent, along with meticulous purification, are key to obtaining the desired products in good yield and purity. The protocols and insights provided in this guide serve as a valuable resource for the successful synthesis and further exploration of this promising class of compounds in drug discovery and development.

References

-

Van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H. Chemistry of Sulfonylmethyl Isocyanides. 12. Base-Induced Cycloaddition of Sulfonylmethyl Isocyanides to Carbon,Nitrogen Double Bonds. Synthesis of 1,5-Disubstituted and 1,4,5-Trisubstituted Imidazoles from Aldimines and Imidoyl Chlorides. J. Org. Chem.1977 , 42 (7), 1153–1159. [Link]

-

Radziszewski, B. Ueber die Constitution des Lophins und einiger seiner Derivate. Ber. Dtsch. Chem. Ges.1882 , 15 (2), 1493–1496. [Link]

-

Safari, J.; Gandomi-Ravandi, S. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules2023 , 28 (12), 4825. [Link]

-

Sisko, J.; Kassick, A. J.; Mellinger, M.; Filan, J. J.; Allen, A.; Olsen, M. A. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. J. Org. Chem.2000 , 65 (5), 1516–1524. [Link]

-

Filyakova, V. I.; et al. A new synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Mendeleev Commun.2021 , 31 (1), 1-2. [Link]

-

Dhas, A.; et al. Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Lett. Appl. NanoBioSci.2021 , 10 (3), 2565-2570. [Link]

-

Baran, P. S. Pyridine Synthesis: Cliff Notes. 2004 . [Link]

-

Alvarez-Lueje, A.; et al. A study of the synthesis of 20-trifluoromethyl pyrimidines. J. Chil. Chem. Soc.2007 , 52 (4), 1344-1347. [Link]

- Google Patents. Preparation of (trifluoromethyl)pyridines. US4650875A.

-

Beilstein Journals. Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

PubMed. Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions. [Link]

-

PubMed Central. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]

-

ResearchGate. A new synthesis of 4′-trifluoromethyl-2,2′:6′,2″-terpyridine. [Link]

-

MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. [Link]

-

Royal Society of Chemistry. Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. [Link]

-

Reddit. Purification of strong polar and basic compounds. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]

Application Notes and Protocols for Kinase Inhibitor Screening: Utilizing 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine

Introduction: The Therapeutic Potential of Imidazole-Based Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of many potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an attractive starting point for drug discovery campaigns.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine , a novel compound with potential as a kinase inhibitor. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the pyridine and imidazole rings provide crucial points of interaction with kinase active sites.

These application notes will guide the user through a logical, multi-step process for evaluating the inhibitory activity and selectivity of this compound. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for both biochemical and cell-based assays, and offer insights into data interpretation.

Rationale for Target Selection: A Focused Approach to Kinase Screening

Given the vastness of the human kinome, a targeted approach to inhibitor screening is essential for efficient drug discovery. The structural features of this compound suggest potential interactions with several important kinase families implicated in oncology and inflammatory diseases. The pyridine-imidazole core is a known hinge-binding motif for several kinases. Based on publicly available data for structurally related compounds, we propose an initial screening panel focusing on the following kinase families:

-

MAP Kinase (MAPK) Pathway: Specifically, p38 MAPKs are known to be inhibited by pyridinyl imidazole compounds. The p38 signaling cascade is a key regulator of inflammatory responses and cellular stress.

-

Transforming Growth Factor-beta (TGF-β) Receptor Kinases: The TGF-β pathway is crucial in cell growth, differentiation, and apoptosis.[1] Inhibitors of this pathway are of significant interest in oncology and fibrosis.

-

Transforming growth factor-beta-activated kinase 1 (TAK1): TAK1 is a key mediator in the signaling pathways of proinflammatory cytokines like TNF-α and IL-1β.[2][3]

-

Aurora Kinases and Cyclin-Dependent Kinases (CDKs): Imidazole-based compounds have shown activity against these kinases, which are critical regulators of the cell cycle.

This focused panel allows for a cost-effective initial assessment of the compound's primary targets before broader kinome-wide profiling.

Experimental Workflow for Kinase Inhibitor Profiling

A robust evaluation of a potential kinase inhibitor requires a tiered approach, moving from initial biochemical screens to more physiologically relevant cell-based assays.

Caption: A tiered workflow for kinase inhibitor characterization.

Part 1: Biochemical Assays for Potency and Mechanism of Action

Biochemical assays provide a direct measure of an inhibitor's effect on purified kinase activity.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a robust and high-throughput method for measuring kinase activity. They rely on the detection of a phosphorylated substrate by a specific antibody, leading to a FRET signal.

Principle of TR-FRET Kinase Assay:

Caption: Principle of a TR-FRET based kinase activity assay.

Protocol: TR-FRET Assay for IC50 Determination

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Prepare a serial dilution of the compound in assay buffer. A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended.

-

Prepare a solution of the target kinase and its specific substrate in assay buffer.

-

Prepare a solution of ATP at a concentration equal to the Km for the specific kinase.

-

Prepare the detection reagents: a europium-labeled anti-phospho-substrate antibody and a fluorescently labeled tracer.

-

-

Assay Procedure:

-

Add 5 µL of the compound serial dilution to the wells of a 384-well low-volume microplate. Include wells with DMSO only as a negative control.

-

Add 5 µL of the kinase/substrate solution to each well.

-

Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of the detection reagent mixture.

-

Incubate for a further 60 minutes at room temperature to allow for the detection reagents to bind.

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

| Parameter | Recommended Starting Concentration |

| Kinase | Enzyme-dependent (typically in the low nM range) |

| Substrate | Substrate-dependent (typically 100-500 nM) |

| ATP | Km for the specific kinase |

| Compound | 10-point, 3-fold serial dilution from 100 µM |

Radiometric Kinase Assay ([γ-³²P]ATP)

Radiometric assays are considered the "gold standard" for measuring kinase activity due to their high sensitivity and direct measurement of phosphate incorporation.

Protocol: Radiometric Kinase Assay

-

Reaction Setup:

-

Prepare a master mix containing kinase buffer, the peptide or protein substrate, and the target kinase.

-

In individual tubes, aliquot the master mix.

-

Add the desired concentration of this compound or DMSO control. Pre-incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.[4] The final ATP concentration should be at the Km for the kinase.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Separation:

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers three times for 5 minutes each in 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone to dry the papers.

-

-

Quantification:

-

Place the dried P81 papers into scintillation vials with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the kinase activity as a percentage of the DMSO control.

-

Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

-

Part 2: Cell-Based Assays for Cellular Efficacy

Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane and inhibit the target kinase in a physiological context.

Cellular Phosphorylation Assay (Western Blot)

This assay directly measures the phosphorylation of a kinase's downstream substrate within a cell.

Protocol: Western Blot for Substrate Phosphorylation

-

Cell Culture and Treatment:

-

Plate cells known to have an active signaling pathway involving the target kinase.

-

Once the cells reach 70-80% confluency, treat them with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

If the pathway is not basally active, stimulate the cells with an appropriate growth factor or cytokine for a short period (e.g., 15-30 minutes) before harvesting.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for the phosphorylated and total substrate.

-

Normalize the phospho-protein signal to the total protein signal.

-

Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

-

Part 3: Kinase Selectivity Profiling

Assessing the selectivity of a kinase inhibitor is critical to understanding its potential for off-target effects.

Strategy for Selectivity Profiling:

Once the primary target(s) and cellular activity of this compound have been established, a broader kinase selectivity screen is recommended. This is typically performed by specialized contract research organizations (CROs) that offer panels of hundreds of purified kinases. The compound should be screened at a fixed concentration (e.g., 1 µM) against the panel. Any kinases that show significant inhibition (e.g., >50%) should be followed up with full IC50 determination.

Illustrative Signaling Pathways

Understanding the signaling context of the target kinases is crucial for designing cell-based experiments and interpreting their results.

TGF-β Signaling Pathway:

Caption: A simplified diagram of the canonical TGF-β/SMAD signaling pathway.[5][6][7]

p38 MAPK Signaling Pathway:

Caption: An overview of the p38 MAPK signaling cascade.[8][9][10]

Conclusion and Future Directions

The protocols and strategies outlined in this document provide a comprehensive framework for the initial characterization of this compound as a potential kinase inhibitor. By systematically progressing from biochemical potency and mechanism of action studies to cell-based target engagement and selectivity profiling, researchers can build a robust data package to support further preclinical development. The insights gained from these studies will be invaluable for lead optimization, understanding the compound's therapeutic potential, and elucidating its biological mechanism of action.

References

-

von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]

-

Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

-

Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

-

A. N. A. (2017, May 26). Assaying Protein Kinase Activity with Radiolabeled ATP. JoVE. [Link]

-

BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

-

AACR Journals. (2018, July 1). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram of TGF-β signaling pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Overview of the TAK1 signaling pathway. Retrieved from [Link]

-

Zhang, Y., et al. (2009). The TGF-β/SMAD signaling pathway in human health and disease. Signal Transduction and Targeted Therapy, 4(1), 1-13. [Link]

-

Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

-

Frontiers in Cell and Developmental Biology. (2021, January 4). TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. Retrieved from [Link]

-

Wikipedia. (n.d.). p38 mitogen-activated protein kinases. Retrieved from [Link]

-

Roswell Park Comprehensive Cancer Center. (n.d.). TAK1 Inhibitors as Anti-Cancer Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram showing the main components of the TGF-b signaling pathway. Retrieved from [Link]

-

Frontiers. (2021, January 4). TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. Frontiers in Cell and Developmental Biology. [Link]

-

ResearchGate. (n.d.). TAK1 inflammatory signalling pathways. Retrieved from [Link]

-

Sino Biological. (n.d.). p38 MAPK Signaling Pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Diagrammatic outline of p38 mitogen-activated protein kinase (MAPK) pathways in glia and neurons. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). TGF-β/SMAD Signaling Pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram of the structure of TAK1 and TABs. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2019, November 6). Multifaceted Roles of TAK1 Signaling in Cancer. Retrieved from [Link]

Sources

- 1. moleculardevices.com [moleculardevices.com]

- 2. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]

- 5. TGF Beta Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: Leveraging 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine in Fragment-Based Lead Optimization

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine Fragment

In the landscape of modern medicinal chemistry, fragment-based drug discovery (FBDD) has emerged as a potent strategy for identifying novel lead compounds.[1] This approach hinges on the principle of screening low-molecular-weight compounds (typically 100–300 Da) that bind to biological targets with low affinity, and then optimizing these hits into high-affinity leads.[1] The fragment This compound represents a privileged scaffold for such campaigns, particularly in the realm of kinase inhibitor development. Its utility stems from the unique confluence of physicochemical properties imparted by its constituent moieties.

The pyridine ring is a well-established pharmacophore, frequently involved in hydrogen bonding with the hinge region of protein kinases.[2][3] The imidazole core serves as a versatile linker and can engage in additional hydrogen bonds or hydrophobic interactions.[2] Critically, the trifluoromethyl (-CF3) group offers several strategic advantages:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.[4]

-

Modulation of pKa: The strong electron-withdrawing nature of the -CF3 group lowers the pKa of the imidazole N-H, influencing its ionization state and ability to act as a hydrogen bond donor at physiological pH.

-

Increased Lipophilicity: The -CF3 group can enhance membrane permeability and improve oral bioavailability.[4]

-

Potent Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with backbone carbonyls in the protein binding site, potentially increasing binding affinity.

This application note provides a comprehensive guide to the synthesis, screening, and strategic elaboration of the this compound fragment for lead optimization.

I. Synthesis of the Core Fragment

A robust and scalable synthesis is paramount for any fragment intended for a drug discovery campaign. The this compound scaffold can be reliably constructed using a modified Radziszewski imidazole synthesis.[5][6] This one-pot reaction combines an α-dicarbonyl compound, an aldehyde, and ammonia.

Protocol 1: Synthesis via Modified Radziszewski Reaction

-

Reactant Preparation: The key precursors are pyridine-4-carboxamidine, 3-bromo-1,1,1-trifluoroacetone, and a suitable ammonia source (e.g., ammonium acetate).

-

Condensation: In a round-bottom flask, dissolve pyridine-4-carboxamidine hydrochloride (1.0 eq) and ammonium acetate (3.0 eq) in glacial acetic acid.

-

Addition: Add 3-bromo-1,1,1-trifluoroacetone (1.1 eq) dropwise to the mixture at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 118 °C) for 4-6 hours, monitoring progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and pour it onto ice. Neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

| Parameter | Value | Source |

| Molecular Weight | 213.16 g/mol | [Vendor Data] |

| Molecular Formula | C9H6F3N3 | [Vendor Data] |

| Appearance | Off-white to pale beige powder | [Vendor Data] |

| Storage | Sealed in dry, 2-8°C | [Vendor Data] |

II. Fragment Screening: Identifying Target Engagement

The initial step in FBDD is to confirm that the fragment binds to the protein of interest. Due to the inherent fluorine atom, 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful and efficient primary screening method.[1][7] It offers high sensitivity, a low false-positive rate, and the ability to screen mixtures of fluorinated fragments.[8] Surface Plasmon Resonance (SPR) serves as an excellent orthogonal method for hit validation and kinetic characterization.[9]

A. Primary Screening via 19F NMR

The principle of 19F NMR screening is to detect changes in the fluorine resonance (chemical shift, line broadening) upon binding to the target protein.[7]

Figure 1: Workflow for 19F NMR Fragment Screening.

Protocol 2: 19F NMR Fragment Screening

-

Sample Preparation:

-

Prepare a stock solution of the this compound fragment (and other fluorinated fragments if screening in a cocktail) at 10 mM in a deuterated buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, pH 7.5) containing 5% D2O.

-

Prepare a stock solution of the target protein (e.g., a kinase domain) at 20-100 µM in the same deuterated buffer.

-

-

Reference Spectrum: In an NMR tube, add the fragment solution to a final concentration of 100-200 µM. Acquire a 1D 19F NMR spectrum. This serves as the reference.[8]

-

Protein Spectrum: To the same NMR tube, add the target protein to a final concentration of 10-50 µM.

-

Data Acquisition: Re-acquire the 1D 19F NMR spectrum under the same conditions.

-

Analysis: Compare the spectra. A decrease in signal intensity, an increase in line width, or a change in the chemical shift of the -CF3 signal indicates binding.[7]

-

Competition Experiment (Optional): To confirm binding to a specific site (e.g., the ATP pocket), add a known high-affinity ligand. Displacement of the fragment, observed as the 19F signal returning towards its reference state, confirms competitive binding.

B. Hit Validation and Kinetics via Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time, allowing for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[4][10]

Protocol 3: SPR Analysis

-

Chip Preparation: Immobilize the target protein onto a sensor chip (e.g., a CM5 chip) via amine coupling.

-

System Priming: Equilibrate the system with a running buffer (e.g., PBS with 0.05% Tween-20 and 2% DMSO).

-

Analyte Injection: Prepare a serial dilution of the fragment (e.g., from 1 µM to 500 µM) in the running buffer. Inject each concentration over the immobilized protein surface and a reference flow cell.

-

Data Collection: Monitor the binding response (in Resonance Units, RU) during the association and dissociation phases.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD. Fragments typically exhibit KD values in the high micromolar to low millimolar range.[1]

III. Lead Optimization: From Fragment to Lead

Once a fragment hit is confirmed, the goal is to increase its potency and optimize its drug-like properties. This is an iterative process of structure-based design and chemical synthesis.[11] A common strategy for kinase inhibitors is to "grow" the fragment into unoccupied pockets of the ATP-binding site.

Figure 2: The iterative cycle of fragment-based lead optimization.

Strategic Elaboration Vectors

For the this compound fragment, there are two primary vectors for chemical elaboration:

-

The Imidazole N-H: This position can be alkylated or arylated to probe interactions in solvent-exposed regions or adjacent hydrophobic pockets. This is often crucial for improving cell permeability and modulating physicochemical properties.

-

The Pyridine Ring: The pyridine ring itself can be further substituted. However, a more powerful strategy is to use this fragment as a building block, connecting it to other moieties that can occupy deeper pockets of the kinase active site. For example, the pyridine can be synthesized with a halogen handle (e.g., 2-chloro-4-yl-pyridine) to allow for cross-coupling reactions.

Example Elaboration Strategy (Targeting a Generic Kinase):

-

Vector 1 (Growth from Imidazole-N1): Synthesize a small library of N1-alkylated analogs (e.g., methyl, ethyl, cyclopropylmethyl) to probe for nearby hydrophobic interactions.

-

Vector 2 (Linking from a Halogenated Pyridine): Start with a 6-bromo-4-(4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine core. Use Suzuki or Buchwald-Hartwig coupling to introduce aryl or heteroaryl groups designed to interact with the ribose-binding pocket or regions deeper in the active site.

IV. ADME-Tox Profiling: Early Assessment of Drug-like Properties

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is critical to avoid costly late-stage failures.[12]

A. In Vitro Metabolic Stability

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[13][14]

Protocol 4: Liver Microsomal Stability Assay

-

Incubation: Incubate the test compound (typically 1 µM) with pooled human liver microsomes (0.5 mg/mL) and an NADPH-regenerating system at 37°C.[15]

-

Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

-

Quenching: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

| Compound | Property | Typical Range for Leads |

| Fragment Hit | t½ (min) | > 60 |

| Optimized Lead | t½ (min) | > 30 |

| Fragment Hit | CLint (µL/min/mg) | < 20 |

| Optimized Lead | CLint (µL/min/mg) | < 50 |

B. In Vitro Cytotoxicity

This assay determines the concentration at which a compound causes cell death. The MTT or CellTiter-Glo® assays are common methods.[16]

Protocol 5: MTT Cytotoxicity Assay

-

Cell Seeding: Seed a relevant cell line (e.g., HEK293 for general toxicity, or a cancer cell line for oncology targets) in a 96-well plate and allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

-

Readout: Measure the absorbance at ~570 nm. The absorbance is proportional to the number of viable cells.

-

Calculation: Plot cell viability against compound concentration to determine the CC50 (concentration that causes 50% cytotoxicity).

C. hERG Inhibition Assay

Inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias (Torsade de Pointes).[17] Early assessment is a regulatory requirement and a critical safety checkpoint. Automated patch-clamp is the gold standard high-throughput method.[5]

Protocol 6: Automated Patch-Clamp hERG Assay

-

Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

Assay Execution: Use an automated patch-clamp platform (e.g., QPatch or SyncroPatch) to achieve whole-cell patch-clamp configuration.[17]

-

Voltage Protocol: Apply a specific voltage protocol to elicit hERG tail currents.

-

Compound Application: Apply vehicle control followed by increasing concentrations of the test compound.

-

Data Analysis: Measure the inhibition of the hERG tail current at each concentration and fit the data to a dose-response curve to determine the IC50. An IC50 > 10 µM is generally considered low risk.

Conclusion

The this compound fragment is a high-value starting point for lead optimization campaigns, particularly for kinase targets. Its trifluoromethyl group provides a handle for sensitive 19F NMR screening and confers desirable properties such as metabolic stability. Its imidazole and pyridine cores offer well-defined vectors for synthetic elaboration, allowing for a rational, structure-guided approach to potency improvement. By integrating the synthetic and analytical protocols described herein, research teams can effectively leverage this fragment to accelerate the discovery of novel, high-quality clinical candidates.

References

-

Dalvit, C., et al. (2012). Fragment-Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry, 55(3), 1035-1044. Available from: [Link]

-

Jahnke, W., et al. (2020). The 3F Library: Fluorinated Fsp3-rich Fragments for Expeditious 19F-NMR-based Screening. Angewandte Chemie International Edition, 59(48), 21535-21540. Available from: [Link]

-

Pomerantz, W. C. K., & Hare, B. J. (2022). A beginner's guide to 19F NMR and its role in drug screening. Biophysical Reports, 2(3), 100067. Available from: [Link]

-

Cyprotex | Evotec. (n.d.). Microsomal Stability. Retrieved January 26, 2026, from [Link]

-

Gee, C. T., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 860. Available from: [Link]

-

Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

-

Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14793-14829. Available from: [Link]

-

Gee, C. T., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 860. Available from: [Link]

-

Renaudet, O., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(3), 106-110. Available from: [Link]

-

U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved January 26, 2026, from [Link]

-

Abdel-Maksoud, M. S., et al. (2021). Structure−activity relationships of imidazole−pyridine scaffolds. ResearchGate. Available from: [Link]

-

Orozco-Gonzalez, Y., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10839. Available from: [Link]

-

Huber, S., et al. (2005). Fragment-based screening using surface plasmon resonance technology. Journal of Molecular Recognition, 18(4), 321-329. Available from: [Link]

-

Roy, K., & De, A. U. (2010). Rational approaches towards lead optimization of kinase inhibitors: the issue of specificity. Expert Opinion on Drug Discovery, 5(2), 159-179. Available from: [Link]

-

El-Damasy, D. A., et al. (2021). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1664-1681. Available from: [Link]

-

Cyprotex | Evotec. (n.d.). hERG Safety. Retrieved January 26, 2026, from [Link]

-

Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved January 26, 2026, from [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved January 26, 2026, from [Link]

-

Mishra, N. K., et al. (2018). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 13(10), 2267-2286. Available from: [Link]

-

Shivanand, P., et al. (2022). In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors. Journal of Applied Pharmaceutical Research, 10(3), 28-38. Available from: [Link]

-

Yadav, G., et al. (2023). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Scientific Reports, 13(1), 15068. Available from: [Link]

-

Stahelin, R. V. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 38-42. Available from: [Link]

-

Guo, L., & Guthrie, H. (2015). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Bio-protocol, 5(18), e1587. Available from: [Link]

-

Nature Springer. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 26, 2026, from [Link]

-

Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved January 26, 2026, from [Link]

-

Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved January 26, 2026, from [Link]

-

Sbaraglini, F., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 62(24), 11251-11265. Available from: [Link]

-

Discovery on Target. (n.d.). Symposium Strategies for Targeting Kinases. Retrieved January 26, 2026, from [Link]

-

Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved January 26, 2026, from [Link]

-

MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved January 26, 2026, from [Link]

-

Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved January 26, 2026, from [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved January 26, 2026, from [Link]

-

Loving, G. A., et al. (2013). Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. PLoS ONE, 8(1), e54224. Available from: [Link]

-

Sharma, P., et al. (2022). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives as glioblastoma multiforme agents. ResearchGate. Available from: [Link]

-

Li, X., et al. (2014). ADMET evaluation in drug discovery: 15. Accurate prediction of rat oral acute toxicity using relevance vector machine and consensus modeling. Journal of Cheminformatics, 6(1), 4. Available from: [Link]

-

El-Sayed, N. N. E., et al. (2024). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. Journal of Biomolecular Structure and Dynamics, 1-28. Available from: [Link]

-

Shivanand, P., et al. (2022). In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors. Journal of Applied Pharmaceutical Research, 10(3), 28-38. Available from: [Link]

-

ION Biosciences. (n.d.). Thallium-free hERG Potassium Channel Assay. Retrieved January 26, 2026, from [Link]

-

El-Naggar, M. A., et al. (2020). Synthesis, crystal structure, and ADME prediction studies of novel imidazopyrimidines as antibacterial and cytotoxic agents. Archiv der Pharmazie, 353(4), e1900271. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fragment-based screening using surface plasmon resonance technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. chemrevlett.com [chemrevlett.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. portlandpress.com [portlandpress.com]

- 11. Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, crystal structure, and ADME prediction studies of novel imidazopyrimidines as antibacterial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 15. mercell.com [mercell.com]

- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

Application Notes and Protocols for the Functionalization of 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine

Introduction: Strategic Importance of the 4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine Scaffold

The fusion of pyridine and imidazole rings creates a heterocyclic system of significant interest in medicinal chemistry, with imidazo[1,2-a]pyridines being a prominent example found in marketed drugs.[1][2] The specific scaffold, this compound, presents a unique combination of features that make it a valuable building block in drug discovery. The trifluoromethyl (CF3) group is a well-established bioisostere for a methyl group, known to enhance metabolic stability, binding affinity, and bioavailability by altering lipophilicity and electronic properties.[3][4]

The direct functionalization of such scaffolds is a highly sought-after strategy for the rapid generation of compound libraries for lead optimization.[5] This guide provides a comprehensive overview of the key reactive sites on the imidazole ring of this molecule and details robust protocols for its selective modification. We will delve into the chemical reasoning behind the chosen methodologies, offering insights to navigate potential challenges and accelerate discovery programs.

Reactivity Analysis: Identifying Functionalization Hotspots

The electronic landscape of this compound dictates its reactivity. The potent electron-withdrawing nature of the CF3 group at the C4 position significantly increases the acidity of the N1-H proton and influences the electron density of the imidazole ring. The pyridine ring, being inherently electron-deficient, further pulls electron density from the imidazole system.

This electronic setup presents two primary, orthogonal sites for functionalization on the imidazole core:

-

N1-Position: The imino proton is the most labile site, making it the primary target for deprotonation followed by electrophilic substitution. This allows for the introduction of a wide array of substituents to modulate steric and electronic properties.

-

C5-Position: This is the sole available carbon atom on the imidazole ring for C-H functionalization. Its reactivity is influenced by the adjacent nitrogen and the overall electron-deficient nature of the ring system, making it amenable to metallation or halogenation.

The following sections will provide detailed protocols for exploiting these reactive centers.

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Development of 4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine Analogs for Structure-Activity Relationship (SAR) Studies

Introduction: The Strategic Imperative for Developing Novel p38 MAPK Inhibitors

The 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine scaffold represents a privileged structure in medicinal chemistry, particularly in the pursuit of potent and selective inhibitors of p38 mitogen-activated protein kinase (MAPK).[1] p38 MAPK is a critical node in cellular signaling pathways that respond to inflammatory cytokines and environmental stress, making it a high-value target for therapeutic intervention in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.[2] The parent compound in this series has demonstrated promising activity, and the systematic development of analogs is a crucial step in elucidating the structure-activity relationships (SAR) that govern its potency, selectivity, and pharmacokinetic properties.

The inclusion of a trifluoromethyl group on the imidazole ring is a deliberate design choice. This electron-withdrawing moiety can significantly enhance the metabolic stability and binding affinity of the molecule by altering its electronic properties and creating favorable interactions within the target's binding site.[3] This guide provides a comprehensive framework for the design, synthesis, and evaluation of a focused library of analogs based on the this compound core. Our objective is to furnish researchers with the necessary protocols to systematically probe the chemical space around this scaffold, thereby enabling the identification of lead candidates with superior therapeutic potential.

Synthetic Strategy: A Modular Approach to Analog Generation

Our synthetic approach is designed to be modular, allowing for the facile introduction of diversity at key positions within the core scaffold. The general synthetic scheme is depicted below, followed by detailed protocols for the synthesis of the parent compound and representative analogs.

Figure 1: General synthetic scheme for the core compound and its analogs.

Protocol 1: Synthesis of the Core Compound: this compound

This protocol is based on the principles of the Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde (or its equivalent), and ammonia.[4][5][6]

Materials:

-

3-Bromo-1,1,1-trifluoropropan-2-one

-

Isonicotinamidine hydrochloride

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of isonicotinamidine hydrochloride (1.0 eq) in ethanol, add a saturated solution of sodium bicarbonate until the pH is basic. Extract the free isonicotinamidine into ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

In a round-bottom flask, combine the crude isonicotinamidine (1.0 eq), 3-bromo-1,1,1-trifluoropropan-2-one (1.1 eq), and ammonium acetate (10 eq) in glacial acetic acid.

-

Heat the reaction mixture to reflux (approximately 120 °C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product, this compound.

Characterization: The structure of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis of Pyridine Ring Analogs

Modifications to the pyridine ring can be achieved through various methods, including nucleophilic aromatic substitution (SNAr) on an activated pyridine ring or by starting from a substituted isonicotinamidine.

Example: Synthesis of 2-Chloro-4-(4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine

-

Synthesize this compound N-oxide by treating the parent compound with a suitable oxidizing agent like m-CPBA.

-

React the N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃) to introduce a chlorine atom at the 2-position of the pyridine ring.

-

Purify the product by column chromatography.

Protocol 3: Synthesis of Imidazole N1-Substituted Analogs

The N1 position of the imidazole ring can be functionalized via standard N-alkylation or N-arylation reactions.

Example: Synthesis of 1-Methyl-4-(4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine

-

To a solution of this compound (1.0 eq) in a suitable solvent such as DMF, add a base like sodium hydride (NaH) (1.1 eq) at 0 °C.

-

After stirring for 30 minutes, add methyl iodide (1.2 eq) and allow the reaction to warm to room temperature.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Purify by column chromatography.

Biological Evaluation: Probing the SAR

The biological evaluation of the synthesized analogs is centered around their ability to inhibit p38 MAPK and modulate its downstream signaling.

Figure 2: Workflow for SAR-driven analog development.

Protocol 4: p38 MAPK Enzymatic Assay

This assay quantifies the direct inhibitory effect of the analogs on the enzymatic activity of p38 MAPK.[7][8][9]

Materials:

-

Recombinant human p38α MAPK enzyme

-

ATF-2 (activating transcription factor-2) as a substrate

-

ATP (adenosine triphosphate)

-

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Synthesized analogs and a reference inhibitor (e.g., SB203580)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add 1 µL of the compound dilutions.

-

Add 2 µL of a solution containing the p38α enzyme in kinase buffer.

-

Add 2 µL of a solution containing the ATF-2 substrate and ATP in kinase buffer to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Incubate for 30 minutes at room temperature.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol 5: Cellular Assay for LPS-Induced TNF-α Release

This assay measures the ability of the analogs to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context.[10][11][12]

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium supplemented with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Synthesized analogs

-

Human TNF-α ELISA kit

Procedure:

-

Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.

-

Remove the PMA-containing medium and replace it with fresh medium.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNF-α production.[10]

-

Collect the cell culture supernatants.

-

Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Determine the IC₅₀ values for the inhibition of TNF-α release.

Figure 3: Simplified p38 MAPK signaling pathway leading to TNF-α release.

In Vitro ADME/Tox Profiling: Assessing Drug-like Properties

Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological properties is essential for identifying compounds with a higher probability of success in later stages of drug development.[2][13][14]

Protocol 6: Metabolic Stability Assay using Liver Microsomes

This assay evaluates the susceptibility of the analogs to metabolism by cytochrome P450 enzymes.[1][15][16][17][18]

Materials:

-

Human liver microsomes

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Synthesized analogs and control compounds (e.g., verapamil for high clearance, diazepam for low clearance)

-

Acetonitrile with an internal standard

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.

-

Add the test compound (e.g., 1 µM final concentration).

-

Pre-incubate the mixture at 37 °C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 45 minutes).

-

Terminate the reaction by adding cold acetonitrile with an internal standard.

-

Centrifuge to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Protocol 7: Caco-2 Permeability Assay

This assay assesses the intestinal permeability of the analogs, which is a key predictor of oral absorption.[19][20][21][22][23]

Materials:

-

Caco-2 cells

-

Transwell plates

-

Hanks' Balanced Salt Solution (HBSS)

-

Synthesized analogs and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

-

LC-MS/MS system

Procedure:

-

Seed Caco-2 cells on Transwell inserts and culture for 21 days to form a confluent monolayer.

-

Wash the cell monolayer with HBSS.

-